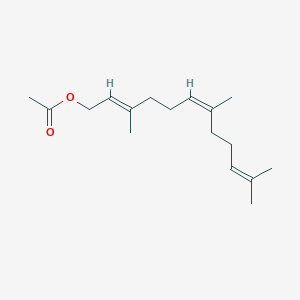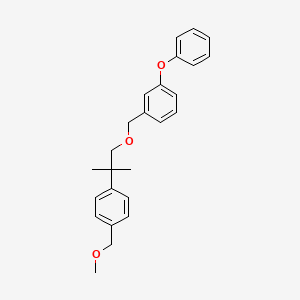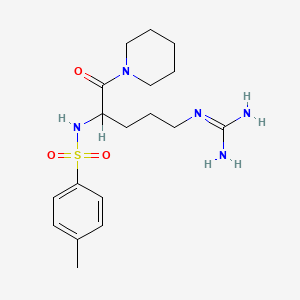
Dodecylammonium lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecylammonium lactate is a chemical compound with the molecular formula C15H33NO3. It is formed by the combination of dodecylamine and lactic acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecylammonium lactate can be synthesized through the reaction of dodecylamine with lactic acid. The reaction typically involves mixing equimolar amounts of dodecylamine and lactic acid in a solvent such as ethanol or water. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing and heating processes. The reactants are combined in reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions
Dodecylammonium lactate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. This compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reduction of this compound can lead to the formation of dodecylamine and lactic acid.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. This compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions). The reaction conditions vary depending on the specific reagents used.
Major Products Formed
Oxidation: The major products include dodecylamide and lactic acid.
Reduction: The major products include dodecylamine and lactic acid.
Substitution: The major products depend on the specific reagents used but can include halogenated derivatives and substituted amines.
Scientific Research Applications
Dodecylammonium lactate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: It is used in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: It is used in pharmaceutical formulations as a solubilizing agent for poorly soluble drugs.
Industry: It is used in the production of cosmetics, personal care products, and cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of dodecylammonium lactate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic compounds. This property is utilized in various applications, such as emulsification, cell lysis, and drug solubilization. The molecular targets and pathways involved include interactions with lipid membranes and proteins, leading to their solubilization and stabilization.
Comparison with Similar Compounds
Dodecylammonium lactate can be compared with other similar compounds, such as:
Didecyldimethylammonium chloride: This compound is also a quaternary ammonium compound with surfactant properties. It is used as a disinfectant and antiseptic.
Benzalkonium chloride: Another quaternary ammonium compound, it is widely used as a disinfectant and preservative in various products.
Cetyltrimethylammonium bromide: This compound is used as a surfactant in molecular biology and biochemistry applications.
Uniqueness
This compound is unique due to its combination of dodecylamine and lactic acid, which imparts specific surfactant properties and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
7491-20-5 |
|---|---|
Molecular Formula |
C15H33NO3 |
Molecular Weight |
275.43 g/mol |
IUPAC Name |
dodecylazanium;2-hydroxypropanoate |
InChI |
InChI=1S/C12H27N.C3H6O3/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(4)3(5)6/h2-13H2,1H3;2,4H,1H3,(H,5,6) |
InChI Key |
GVHKXTXVQJKDEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[NH3+].CC(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


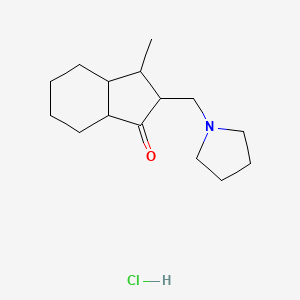
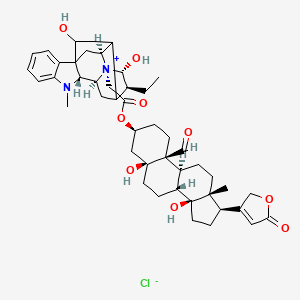

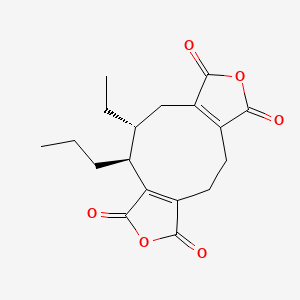
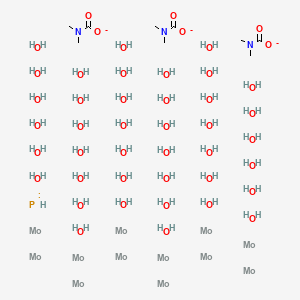
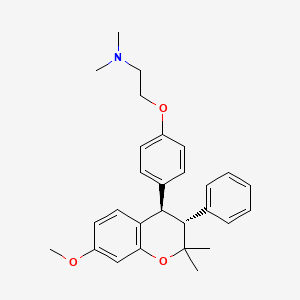
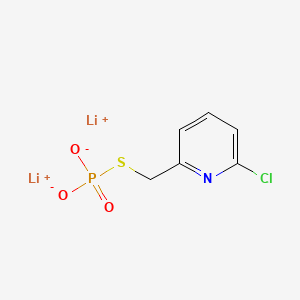
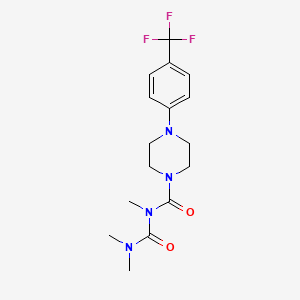
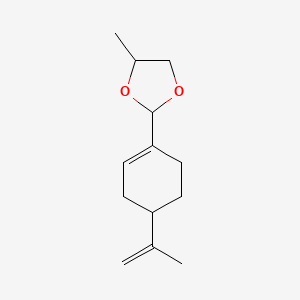
![(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12773172.png)
